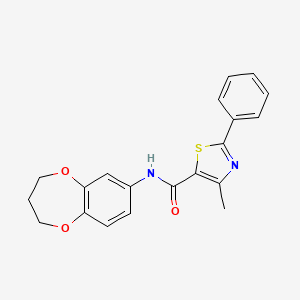
N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide, also known as FTI-277, is a small molecule inhibitor of farnesyltransferase. Farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to the C-terminus of certain proteins, including the oncogenic protein Ras. FTI-277 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide works by inhibiting farnesyltransferase, which is required for the proper localization and function of certain proteins, including Ras. Ras is an oncogenic protein that is mutated in many types of cancer, and its abnormal activity is a key driver of cancer growth. By inhibiting farnesyltransferase, N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide prevents the proper localization and function of Ras, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting farnesyltransferase and Ras activity, N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it readily available for research purposes. It has also been extensively studied for its anti-cancer properties, making it a well-characterized compound. However, N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide also has some limitations. It is not specific to farnesyltransferase and can also inhibit other prenyltransferases, which can lead to off-target effects. Additionally, its efficacy as a cancer therapy may be limited by the development of resistance.
Direcciones Futuras
There are several future directions for research on N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide. One area of focus is the development of more specific farnesyltransferase inhibitors that do not have off-target effects. Another area of research is the combination of N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide with other cancer therapies to enhance its efficacy and overcome resistance. Additionally, N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide may have potential for the treatment of other diseases, such as neurofibromatosis, which is caused by mutations in the Ras pathway.
Métodos De Síntesis
N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-fluoro-5-methylphenylboronic acid with 2-bromo-3-thiophenecarboxylic acid to form the corresponding boronic acid ester. This ester is then subjected to a Suzuki-Miyaura coupling reaction with 4-bromo-1H-pyrrole-2-carboxylic acid to form the desired product, N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies in mice have also shown that N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide can inhibit the growth of tumors and prolong survival.
Propiedades
IUPAC Name |
N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-8-2-3-10(13)11(6-8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXZPZKTCFMSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)

![N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7477818.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)

